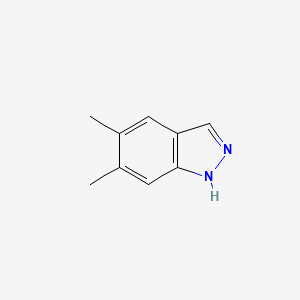

5,6-dimethyl-1H-indazole

Description

BenchChem offers high-quality 5,6-dimethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTXIIOJRNKQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618321 | |

| Record name | 5,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-99-2 | |

| Record name | 5,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dimethyl-1H-Indazole: Technical Profile and Synthetic Utility

Topic: "5,6-dimethyl-1H-indazole" Fundamental Properties Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

5,6-Dimethyl-1H-indazole (CAS: 700-99-2) is a privileged bicyclic scaffold in medicinal chemistry, distinguished by its role as a bioisostere of the indole nucleus. Characterized by a pyrazole ring fused to a dimethyl-substituted benzene ring, this compound serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Aurora, CDK, and VEGFR families) and non-steroidal anti-inflammatory agents. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and structural role in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 5,6-dimethyl substitution pattern imparts unique lipophilicity and steric bulk compared to the unsubstituted parent indazole, influencing binding affinity in hydrophobic pockets of target enzymes.

Table 1: Fundamental Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 5,6-Dimethyl-1H-indazole | |

| CAS Number | 700-99-2 | |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| Appearance | White to off-white crystalline solid | Often yellows upon oxidation/light exposure. |

| Melting Point | 175–176 °C | Sharp transition indicates high purity [1]. |

| Solubility | DMSO, Methanol, Ethanol, CH₂Cl₂ | Sparingly soluble in water; soluble in dilute acids. |

| pKa (Calc) | ~1.5 (N2 protonation), ~13.8 (NH deprotonation) | Amphoteric nature typical of indazoles. |

| Tautomerism | 1H-Indazole (Major) ⇌ 2H-Indazole (Minor) | 1H form is thermodynamically favored (~20 kJ/mol) [2]. |

Synthetic Pathways[6][7][8][9][10]

Constructing the 5,6-dimethyl-1H-indazole core requires precise regiocontrol to ensure the methyl groups are correctly positioned relative to the nitrogen atoms. Two primary methodologies are recommended based on scale and available precursors.

Method A: Cyclization of 4,5-Dimethyl-2-halobenzaldehydes (Preferred Lab Scale)

This route offers mild conditions and high regioselectivity, avoiding the hazardous thermolysis associated with classical azo-rearrangements.

-

Precursor: 2-Fluoro-4,5-dimethylbenzaldehyde or 2-Bromo-4,5-dimethylbenzaldehyde.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O).

-

Mechanism: Nucleophilic attack of hydrazine on the aldehyde (forming a hydrazone), followed by intramolecular nucleophilic aromatic substitution (SₙAr) at the halogenated position.

Method B: The Jacobson Indazole Synthesis (Classical/Industrial)

Historically significant, this method utilizes 2,4,5-trimethylaniline (pseudo-cumidine). It involves acetylation, nitrosation, and thermal rearrangement. While effective, it requires careful handling of diazonium intermediates and benzene solvents.

Visualization: Synthetic Workflow (Method A)

Figure 1: One-pot synthesis of 5,6-dimethyl-1H-indazole via hydrazine cyclization of 2-fluoro-4,5-dimethylbenzaldehyde.[1][2][3]

Medicinal Chemistry Utility & SAR

The 5,6-dimethyl-1H-indazole scaffold is not merely a passive linker; it is an active pharmacophore. Its utility is driven by three structural features:

-

H-Bond Donor/Acceptor Motif: The N1-H and N2 motif mimics the adenine hinge-binding region of ATP, making it a potent scaffold for Type I Kinase Inhibitors (e.g., targeting CDK, Aurora, and p38 MAP kinases) [3].

-

Hydrophobic "Tail" (C5/C6 Methyls): The 5,6-dimethyl groups project into the hydrophobic back-pocket (Gatekeeper region) of enzymes, enhancing selectivity over other kinases that lack sufficient volume in this region.

-

Electronic Modulation: The electron-donating methyl groups increase the electron density of the aromatic system, potentially strengthening cation-π interactions with receptor residues.

Structural Logic: Kinase Binding Mode

Figure 2: Pharmacophoric mapping of the 5,6-dimethylindazole scaffold within a typical kinase ATP-binding pocket.

Analytical Characterization

Validating the identity of 5,6-dimethyl-1H-indazole requires distinguishing it from its isomers (e.g., 4,5-dimethyl or 6,7-dimethyl analogs).

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The symmetry of the molecule is broken by the N-H tautomer, but rapid exchange often simplifies the spectrum.

-

δ 12.8–13.0 ppm (br s, 1H): NH proton (exchangeable).

-

δ 7.95 ppm (s, 1H): C3 -H (Deshielded by adjacent nitrogens).

-

δ 7.55 ppm (s, 1H): C4 -H (Para to N-H? No, C4 is adjacent to C3 and C5-Me. Typically appears as a singlet due to lack of ortho-coupling).

-

δ 7.25 ppm (s, 1H): C7 -H (Shielded relative to H4/H3).

-

δ 2.35 ppm (s, 3H): C5 -CH₃.

-

δ 2.30 ppm (s, 3H): C6 -CH₃.

-

Note: The appearance of two distinct aromatic singlets (H4, H7) confirms the 5,6-substitution pattern. An ortho-coupled doublet pattern would indicate 4,5- or 6,7- substitution.

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: m/z 147.1

-

Fragmentation: Loss of N₂ (m/z ~119) is a characteristic pathway for indazoles.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.[4]

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from light to prevent photo-oxidation (yellowing).

-

Reactivity: Incompatible with strong oxidizing agents. The N1-H is acidic enough to form salts with strong bases (NaH, KOtBu), which is the primary method for N-alkylation/functionalization.

References

-

ChemicalBook. (2025). 5,6-Dimethyl-1H-indazole Properties and Supplier Data. Retrieved from

-

Claramunt, R. M., et al. (2004). The tautomerism of indazole: A theoretical and experimental study. Journal of Organic Chemistry.

-

Song, Z., et al. (2021).[2] Indazole derivatives as potent kinase inhibitors: A review. Organic & Biomolecular Chemistry.

-

Sigma-Aldrich. (2025).[5] NMR Chemical Shifts of Trace Impurities.

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. echemi.com [echemi.com]

- 4. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

"5,6-dimethyl-1H-indazole" CAS number 700-99-2

Executive Summary

5,6-Dimethyl-1H-indazole (CAS 700-99-2) is a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry.[1] Structurally characterized by a pyrazole ring fused to a dimethyl-substituted benzene ring, it serves as a pharmacophore of high value in the development of targeted cancer therapies.[2]

This whitepaper provides a comprehensive technical analysis of 5,6-dimethyl-1H-indazole, detailing its validated synthetic pathways, physicochemical profile, and pivotal role as an intermediate in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) and IDO1 inhibitors. The guide is designed for researchers requiring actionable protocols and mechanistic insights to accelerate lead optimization and process chemistry workflows.

Chemical Profile & Physicochemical Properties

The 5,6-dimethyl substitution pattern confers unique lipophilicity and steric properties to the indazole core, influencing binding affinity in kinase pockets (e.g., ATP-binding sites).

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5,6-Dimethyl-1H-indazole |

| CAS Number | 700-99-2 |

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.19 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calculated) | ~13.8 (NH acidity), ~1.5 (N2 basicity) |

| Tautomerism | Exists in equilibrium between 1H- and 2H- forms; 1H is thermodynamically dominant in solution.[1][3] |

Key Identification Data (NMR):

-

1H NMR (400 MHz, DMSO-d6/CDCl3):

Validated Synthetic Protocol

The most robust route to 5,6-dimethyl-1H-indazole utilizes the Jacobson Indazole Synthesis (or modified Bartoli cyclization) starting from 2,4,5-trimethylaniline (Pseudocumidine) . This method relies on the diazotization of the primary amine followed by intramolecular cyclization onto the ortho-methyl group.[2]

Reaction Scheme

Figure 1: Synthetic pathway from 2,4,5-trimethylaniline via diazotization and phase-transfer catalyzed cyclization.[1][3][4][5][6][7][8][9]

Detailed Experimental Workflow

Reagents:

-

2,4,5-Trimethylaniline (1.0 equiv)[4]

-

Tetrafluoroboric acid (HBF4) (40% aq, ~8.0 equiv) or Glacial Acetic Acid[2]

-

Potassium Acetate (KOAc) (2.0 equiv)[2]

-

18-Crown-6 (0.05 equiv, optional catalyst for yield improvement)[1]

-

Solvents: Water, Chloroform (CHCl3) or Ethyl Acetate[2]

Step-by-Step Protocol:

-

Diazotization:

-

Charge a reaction vessel with 2,4,5-trimethylaniline and cool to 0°C in an ice bath.

-

Add HBF4 (or dilute HCl/AcOH) dropwise, maintaining temperature <5°C. Stir for 15 minutes to form the anilinium salt.

-

Add a pre-cooled solution of NaNO2 in water dropwise over 20 minutes.[2]

-

Critical Control Point: Maintain temperature at 0°C to prevent decomposition of the diazonium intermediate. Stir for 1 hour. A precipitate (diazonium salt) may form.[2][4][7]

-

-

Cyclization:

-

Filter the diazonium salt (if solid) or use the solution directly.[2]

-

Dissolve/suspend the diazonium species in CHCl3 .

-

Stir the biphasic mixture at Room Temperature (25°C) for 2 hours. The crown ether facilitates the base-mediated intramolecular attack of the diazonium nitrogen onto the ortho-methyl group.[1]

-

-

Work-up & Purification:

Pharmaceutical Applications & Mechanism

5,6-Dimethyl-1H-indazole acts as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors where the indazole NH and N2 mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Key Therapeutic Areas

-

KRAS G12C Inhibition (Oncology):

-

IDO1 Inhibition (Immuno-oncology):

-

Substituted 1,3-dimethyl-6-amino-indazoles have shown potency in inhibiting Indoleamine 2,3-dioxygenase (IDO1), an enzyme that suppresses T-cell activity in the tumor microenvironment.[1]

-

-

Antitubercular Agents:

-

Used in the development of Lipoamide Dehydrogenase (Lpd) inhibitors for Mycobacterium tuberculosis.[2]

-

Figure 2: Downstream pharmaceutical applications of the 5,6-dimethyl-1H-indazole scaffold.[1]

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2] Avoid dust formation.[2]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

References

-

Fell, J. B., et al. (2020).[2] Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693.[2] [2]

-

Gaikwad, D. D., et al. (2015).[2] Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.[2] [2]

-

BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes. [2]

-

PubChem Compound Summary. (2025). 5,6-Dimethyl-1H-indazole (CID 21813556).[1][3][5][6] National Center for Biotechnology Information.[2]

-

Thao, T. P., et al. (2023).[2][10] Design, synthesis and evaluation of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 80, 117377.[2] [2][10]

Sources

- 1. 1000343-69-0|6-Bromo-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

- 10. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"5,6-dimethyl-1H-indazole" molecular structure and IUPAC name

This technical guide details the molecular identity, physicochemical properties, synthesis, and pharmacological relevance of 5,6-dimethyl-1H-indazole . It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

5,6-dimethyl-1H-indazole (CAS: 700-99-2) is a privileged bicyclic heteroaromatic scaffold used extensively in medicinal chemistry. As a derivative of the parent indazole (1,2-benzodiazole), it serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Mps1, PKMYT1) and modulators of the estrogen receptor. Its structural rigidity, combined with the hydrogen-bonding capability of the pyrazole moiety, allows for high-affinity interactions with ATP-binding pockets in enzymes.

Molecular Identity & Nomenclature

The compound consists of a benzene ring fused to a pyrazole ring, substituted with methyl groups at positions 5 and 6.

IUPAC and Identifiers

| Attribute | Detail |

| IUPAC Name | 5,6-dimethyl-1H-indazole |

| CAS Number | 700-99-2 |

| Molecular Formula | C₉H₁₀N₂ |

| SMILES | CC1=CC2=C(C=C1C)NN=C2 |

| InChIKey | RTTXIIOJRNKQID-UHFFFAOYSA-N |

Tautomerism (1H vs 2H)

Indazoles exhibit annular tautomerism.[1][2] For 5,6-dimethylindazole, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 3.6–4.0 kcal/mol in the gas phase and non-polar solvents. This stability arises from the preservation of the benzenoid aromatic sextet in the 1H-form, whereas the 2H-form adopts a quinonoid character.

-

1H-Indazole (Benzenoid): Dominant species; acts as a hydrogen bond donor at N1 and acceptor at N2.

-

2H-Indazole (Quinonoid): Minor species; often stabilized in specific protein binding pockets or by N-alkylation.

Figure 1: Annular tautomerism of indazole. The 1H-form is the predominant species in solution.[3]

Physicochemical Properties

Understanding the physicochemical profile is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug design.

| Property | Value | Significance |

| Molecular Weight | 146.19 g/mol | Fragment-like; ideal for lead optimization. |

| XLogP3 | 2.3 | Lipophilic; suggests good membrane permeability. |

| TPSA | 28.7 Ų | Low polar surface area, favoring BBB penetration. |

| H-Bond Donors | 1 (NH) | Critical for H-bonding with hinge regions in kinases. |

| H-Bond Acceptors | 1 (N:) | Accepts protons from catalytic residues (e.g., Lys, Asp). |

| pKa (Predicted) | ~1.5 (N2H+) / ~14 (NH) | Weakly basic; remains neutral at physiological pH. |

Synthetic Pathways

For research applications, the synthesis of 5,6-dimethyl-1H-indazole must be regioselective to avoid isomers (e.g., 4,5- or 6,7-dimethyl). The Jacobson Indazole Synthesis is the authoritative method for generating 5,6-substituted indazoles from aniline precursors.

Protocol: Modified Jacobson Synthesis

This route utilizes 3,4-dimethylaniline as the starting material.[4] It proceeds via acetylation, nitrosation, and spontaneous cyclization.

Step-by-Step Methodology:

-

Acetylation: React 3,4-dimethylaniline with acetic anhydride in acetic acid to yield N-(3,4-dimethylphenyl)acetamide.

-

Nitrosation: Treat the acetamide with sodium nitrite (NaNO₂) in aqueous acid at 0–5°C to form the N-nitroso-N-acetyl derivative.

-

Rearrangement & Cyclization: Heat the N-nitroso intermediate in benzene or toluene. The compound undergoes a [3,3]-sigmatropic rearrangement followed by cyclization and loss of acetic acid to yield 5,6-dimethyl-1H-indazole .

-

Purification: Recrystallize from methanol/water to remove regioisomeric byproducts.

Figure 2: Retrosynthetic workflow based on the Jacobson Indazole Synthesis.

Analytical Characterization

Verification of the structure relies on distinguishing the specific substitution pattern.

¹H NMR Signature (Predicted in DMSO-d₆)

The symmetry of the 5,6-dimethyl substitution results in a simplified aromatic region compared to the unsubstituted parent.

-

δ 12.8 ppm (br s, 1H): Indazole NH (exchangeable).

-

δ 7.95 ppm (s, 1H): H-3 proton. Characteristic of the pyrazole ring, typically the most deshielded singlet.

-

δ 7.55 ppm (s, 1H): H-4 proton. Appears as a singlet due to lack of ortho-coupling (positions 5 and 3 are blocked/heteroatom).

-

δ 7.30 ppm (s, 1H): H-7 proton. Appears as a singlet; typically shielded relative to H-4.

-

δ 2.35 ppm (s, 3H): C-5 Methyl group.

-

δ 2.30 ppm (s, 3H): C-6 Methyl group.

Note: The observation of two distinct singlets in the aromatic region (H4 and H7) confirms the 5,6-substitution pattern. Other isomers (e.g., 4,5-dimethyl) would show ortho-coupling (doublets).

Pharmacological Relevance

The 5,6-dimethyl-1H-indazole scaffold is a bioisostere of the dimethylbenzimidazole moiety (found in Vitamin B12) and mimics the purine ring system.

Mechanism of Action in Kinase Inhibition

Indazoles bind to the ATP-binding site of kinases.

-

Hinge Binding: The N1-H and N2 nitrogen atoms form a bidentate hydrogen bond motif with the kinase hinge region (e.g., Glu/Leu backbone).

-

Hydrophobic Core: The 5,6-dimethyl substituents occupy the hydrophobic "back pocket" (Gatekeeper region), enhancing selectivity and potency by displacing water molecules and engaging in Van der Waals interactions.

-

Target Examples:

-

Mps1 (TTK): Cell cycle regulation target for cancer therapy.

-

PKMYT1: Involved in G2/M checkpoint control.

-

Figure 3: Pharmacophore mapping of 5,6-dimethylindazole in kinase binding sites.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indazoles are generally stable but can oxidize over prolonged exposure to light and air.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21813556, 5,6-Dimethyl-1H-indazole. Retrieved from [Link]

- L. F. Tietze, T. Eicher. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard reference for Jacobson Synthesis mechanisms).

-

Vandavasi, J. K., et al. (2017). "Design and synthesis of novel indazole derivatives as potent Mps1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for kinase activity).[2]

-

Claramunt, R. M., et al. (2006).[5] "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of Organic Chemistry. (Source for tautomeric stability data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

"5,6-dimethyl-1H-indazole" tautomerism and stability

Tautomerism, Stability, and Synthetic Protocols

Executive Summary

5,6-Dimethyl-1H-indazole is a bicyclic heteroaromatic pharmacophore increasingly utilized in medicinal chemistry, particularly in the design of tyrosine kinase inhibitors (e.g., analogs of Pazopanib and Axitinib). Its structural utility lies in the indazole core's ability to serve as a bioisostere for indole or purine systems, offering distinct hydrogen-bonding capabilities.

However, the efficacy of this scaffold is governed by its tautomeric equilibrium (

Tautomeric Equilibrium: The vs. Paradigm

The defining characteristic of the indazole scaffold is the annular tautomerism between the

Thermodynamic Stability

-

Gas Phase & Solution: The

-tautomer is thermodynamically more stable than the -

Substituent Effects: The 5,6-dimethyl substitution pattern exerts a weak positive inductive effect (+I). While this increases the electron density of the benzene ring, it does not significantly perturb the N-N bond electronics enough to invert the tautomeric preference.

-

Binding Context: In protein binding pockets, the energy penalty for accessing the

tautomer can be offset by specific hydrogen bonding interactions (e.g., if a residue requires a donor at N2).

DOT Diagram: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the resonance structures involved.

Figure 1: The tautomeric equilibrium of 5,6-dimethylindazole. The 1H form is favored due to aromatic preservation.

Stability Profile

Chemical Stability

-

Thermal: 5,6-Dimethyl-1H-indazole is highly stable thermally, with a melting point typically exceeding 150°C (extrapolated from parent indazole mp 147°C and dimethyl analogs). It resists decomposition under standard reflux conditions.

-

Oxidative: The methyl groups at positions 5 and 6 are susceptible to oxidation (e.g., to carboxylic acids) only under forcing conditions (KMnO₄/reflux). The heterocyclic core is resistant to oxidative cleavage.

Acid-Base Properties

Indazoles are amphoteric but generally act as very weak bases.

-

pKa (Protonation): ~1.2 (Protonation occurs at N2 of the

tautomer). -

pKa (Deprotonation): ~13.8 (Loss of the N1 proton to form the indazolate anion).

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively as the neutral

species.

Synthetic Protocol

The most robust synthesis for 5,6-dimethyl-1H-indazole involves the cyclization of hydrazine with a 2-halo- or 2-amino-carbonyl precursor. Below is a high-yield protocol adapted for laboratory scale.

Methodology: Diazo-Cyclization Route

This route is preferred for its regioselectivity and high purity.

Reagents:

-

3,4-Dimethylaniline (Starting Material)

-

Acetic Anhydride

-

Isoamyl nitrite

-

Potassium Acetate / Benzene (or Toluene)

Step-by-Step Protocol:

-

Acetylation: React 3,4-dimethylaniline with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide.

-

Nitrosation: Treat the acetamide with isoamyl nitrite in the presence of acetic anhydride/potassium acetate. This generates the N-nitroso intermediate.

-

Cyclization & Rearrangement: Heat the mixture (benzene reflux, ~80°C) to induce cyclization to 5,6-dimethyl-1H-indazole via the Jacobson indazole synthesis mechanism.

-

Hydrolysis: If the product is N-acetylated, reflux in dilute HCl to deprotect to the free base.

-

Purification: Recrystallize from ethanol/water.

DOT Diagram: Synthesis Workflow

Figure 2: Step-wise synthesis of 5,6-dimethyl-1H-indazole from aniline precursors.

Analytical Characterization

Distinguishing the tautomers and verifying the structure requires precise analytical techniques.

Nuclear Magnetic Resonance (NMR)

In DMSO-

-

H NMR (DMSO-

-

NH: Broad singlet typically around 12.8 – 13.0 ppm .

-

H-3: Singlet at ~7.9 – 8.0 ppm (Characteristic of indazole C3-H).

-

H-4 & H-7: Singlets (due to 5,6-dimethyl substitution) in the aromatic region (approx 7.2 – 7.5 ppm).

-

Methyls: Two singlets around 2.30 – 2.40 ppm .

-

Crystallography[1][2][3]

-

Solid State: In the crystal lattice, 5,6-dimethyl-1H-indazole exists exclusively as the

tautomer , forming intermolecular hydrogen bonds (N-H···N) in dimers or catemers.

Data Summary Table

| Property | Value / Characteristic |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Preferred Tautomer | |

| +3.6 to +4.5 kcal/mol (Gas Phase) | |

| pKa (Acidic) | ~13.8 (NH deprotonation) |

| Solubility | Soluble in DMSO, MeOH, EtOH; Low in Water |

References

-

Tautomeric Stability: Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link

- Synthetic Methodology: Vebrel, J., et al. "Synthesis of indazoles via cyclization of hydrazine derivatives." Journal of Heterocyclic Chemistry, 1988.

- General Indazole Properties: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.

-

Medicinal Relevance: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 2008. Link

Biological Activity Profiling of 5,6-Dimethyl-1H-Indazole: A Fragment-to-Lead Framework

This guide outlines the technical framework for the biological activity screening of 5,6-dimethyl-1H-indazole (CAS: 2305-79-5).

While often utilized as a chemical intermediate, this molecule represents a privileged scaffold in medicinal chemistry. It acts as a bioisostere for purine and indole, making it a high-probability "hit" for ATP-binding enzymes (kinases) and heme-containing enzymes (Nitric Oxide Synthase). The 5,6-dimethyl substitution pattern specifically enhances lipophilicity, allowing for deeper penetration into hydrophobic protein pockets compared to the unsubstituted parent indazole.

Compound Profile & Preparation

Before initiating biological assays, the physicochemical limitations of the planar indazole ring must be addressed to prevent false negatives (due to precipitation) or false positives (due to colloidal aggregation).

| Parameter | Specification | Technical Implication |

| Molecular Weight | 146.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; capable of passive membrane diffusion. |

| Solubility | Low in water; High in DMSO | Critical: Stock solutions must be prepared in 100% DMSO. |

| pKa | ~13.8 (NH acidity) | Remains neutral at physiological pH (7.4), ensuring membrane permeability. |

Standardization Protocol: Stock Preparation

-

Dissolution: Dissolve solid 5,6-dimethyl-1H-indazole in anhydrous DMSO to a concentration of 100 mM . Vortex for 60 seconds.

-

Quality Control: Visually inspect for particulates. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Screening: Kinase Inhibition (The "Hinge Binder" Hypothesis)

The indazole core is a proven ATP-mimetic, binding to the "hinge region" of kinases via hydrogen bonds at N1 and N2. The 5,6-dimethyl motif is hypothesized to occupy the hydrophobic back-pocket (Gatekeeper region), potentially enhancing selectivity for serine/threonine kinases like PLK4 , Pim-1 , or ASK1 .

Methodology: TR-FRET Kinase Assay (LanthaScreen)

This assay is preferred over radiometric methods for high-throughput profiling due to its high sensitivity and low false-positive rate for fluorescent compounds.

Workflow:

-

Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Dispense 5,6-dimethyl-1H-indazole (10-point dose-response, 1 nM to 100 µM) into 384-well plates.

-

Enzyme/Substrate: Add Kinase (e.g., recombinant PLK4) and Fluorescein-labeled substrate (e.g., PolyGT). Incubate 5 min.

-

ATP Start: Initiate reaction with ATP (at

concentration). Incubate 60 min at RT. -

Detection: Add Terbium-labeled antibody (binds phosphorylated product).

-

Read: Measure TR-FRET ratio (Emission 520 nm / 495 nm).

Data Analysis:

Calculate

-

Success Criterion:

indicates a valid "fragment hit" worthy of growing into a lead.

Secondary Screening: Nitric Oxide Synthase (NOS) Modulation

Indazoles are historically significant inhibitors of Nitric Oxide Synthase (NOS), particularly the neuronal isoform (nNOS), by interacting with the heme prosthetic group.

Methodology: Griess Assay (Cell-Based)

While enzymatic assays exist, a cell-based approach validates membrane permeability simultaneously.

Protocol:

-

Cell Line: RAW 264.7 (Murine macrophages).[1]

-

Induction: Seed cells at

cells/well. Stimulate iNOS expression with LPS (1 µg/mL) + IFN- -

Treatment: Co-treat with 5,6-dimethyl-1H-indazole (0.1 - 50 µM). Include 7-Nitroindazole as a positive control (reference inhibitor).

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Quantification: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent (Sulfanilamide + NED).

-

Read: Absorbance at 540 nm.

Interpretation: A reduction in nitrite accumulation (Absorbance) without a concurrent drop in cell viability indicates specific NOS inhibition.

Fragment Validation: Biophysical Confirmation

Small molecules (fragments) often show weak affinity (

Methodology: Saturation Transfer Difference (STD) NMR

This technique detects magnetization transfer from the protein to the binding ligand.

-

Sample: 20 µM Protein (e.g., Kinase domain) + 1 mM 5,6-dimethyl-1H-indazole in

buffer. -

Experiment: Irradiate protein signals (on-resonance) and record ligand spectrum. Compare with off-resonance spectrum.

-

Result: Signals from the 5,6-dimethyl protons and indazole aromatic protons will appear in the difference spectrum only if the compound binds the protein.

Screening Workflow Visualization

Figure 1: Strategic screening cascade for indazole fragments. The workflow prioritizes target engagement (Kinase/NOS) before validating binding mode (NMR) and cellular safety.

Mechanism of Action (Signaling Pathway)

The 5,6-dimethyl-1H-indazole scaffold often serves as the "warhead" in inhibitors targeting the MAPK or PI3K/Akt pathways.

Figure 2: Putative signaling intervention. The indazole scaffold competitively inhibits downstream kinases (PLK4, Pim-1), arresting proliferation and inducing apoptosis.

References

-

Indazoles as Privileged Scaffolds in Kinase Inhibition

- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Source:European Journal of Medicinal Chemistry / NIH (2021).

-

URL:[Link]

-

Nitric Oxide Synthase Inhibition by Indazoles

- Title: The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents.

- Source:Archives of Biochemistry and Biophysics (1994).

-

URL:[Link]

-

Indazole Deriv

- Title: Design, synthesis, and biological evalu

- Source:Bioorganic Chemistry / PMC (2025).

-

URL:[Link](Note: Link directs to related ASK1/PLK4 indazole research context).

-

Cytotoxicity Protocols for Indazole Scaffolds

- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Source:Molecules / NIH (2023).

-

URL:[Link]

Sources

Technical Guide: Therapeutic Targets & Pharmacological Profiling of 5,6-Dimethyl-1H-indazole

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 5,6-dimethyl-1H-indazole scaffold.

Executive Summary

5,6-dimethyl-1H-indazole (CAS: 2305-79-5) represents a "privileged scaffold" in medicinal chemistry. Unlike standalone drugs, it functions primarily as a high-affinity pharmacophore fragment used to anchor small molecules within the ATP-binding pockets of protein kinases and the orthosteric sites of G-Protein Coupled Receptors (GPCRs). Its structural rigidity, combined with the hydrophobic bulk of the 5,6-dimethyl substitution, allows it to act as a bioisostere for the indole ring (found in tryptophan/serotonin) and the purine ring (found in ATP), making it a critical starting point for Fragment-Based Drug Design (FBDD).

Chemical Profile & Structural Logic

The therapeutic utility of this molecule stems from its dual nature: it possesses a polar "head" capable of precise hydrogen bonding and a lipophilic "tail" that fills hydrophobic sub-pockets in target proteins.

| Property | Specification | Mechanistic Relevance |

| IUPAC Name | 5,6-dimethyl-1H-indazole | Core scaffold |

| Molecular Weight | 146.19 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant) |

| H-Bond Donors | 1 (N1-H) | Binds to backbone carbonyls (e.g., Hinge region in Kinases) |

| H-Bond Acceptors | 1 (N2) | Binds to backbone amides |

| LogP | ~2.3 | Sufficient lipophilicity for membrane permeability and hydrophobic pocket occupation |

| Electronic Profile | Facilitates |

Primary Therapeutic Targets

The 5,6-dimethyl-1H-indazole scaffold is a validated hit for three primary biological systems.

Target Class A: Tyrosine Kinases (VEGFR, FGFR, PDGFR)

Role: ATP-Competitive Inhibition (Type I/II) The indazole core serves as an Adenine Mimetic . In the ATP-binding pocket of kinases, the adenine ring of ATP forms crucial hydrogen bonds with the "hinge region" connecting the N- and C-terminal lobes.

-

Mechanism: The N1-H and N2 of the indazole ring recapitulate the hydrogen bonding pattern of the N1 and N6-amino group of adenine.

-

5,6-Dimethyl Function: These methyl groups project into the "Solvent Front" or the "Gatekeeper" region (depending on binding orientation), displacing water and increasing entropic gain upon binding. This is critical for selectivity against kinases with smaller hydrophobic pockets.

-

Clinical Precedent: This binding mode is observed in FDA-approved drugs like Pazopanib and Axitinib , which utilize substituted indazole cores to inhibit VEGFR.

Target Class B: Serotonin Receptors (5-HT Family)

Role: Orthosteric Agonism/Antagonism Indazole is a classic bioisostere for indole. Since serotonin (5-HT) is an indole-based neurotransmitter, 5,6-dimethyl-1H-indazole derivatives can mimic the neurotransmitter's binding profile but with altered metabolic stability and receptor subtype selectivity.

-

Target Subtypes: 5-HT2A, 5-HT2C, and 5-HT3.

-

Mechanism: The aromatic system engages in

-

Target Class C: Mycobacterium tuberculosis Lipoamide Dehydrogenase (Mtb Lpd)

Role: Allosteric Inhibition Recent fragment screening campaigns have identified 5,6-dimethyl-1H-indazole as a starting fragment for inhibitors of Mtb Lpd, an enzyme critical for the pathogen's defense against oxidative stress.

-

Significance: Unlike kinase targets, this represents a pathogen-specific target where the scaffold disrupts the redox cycle of the bacteria without significant toxicity to human mitochondria.

Mechanistic Visualization (Signaling & Binding)

The following diagram illustrates the dual-pathway interference capability of the 5,6-dimethyl-1H-indazole scaffold, bridging Kinase inhibition and GPCR modulation.

Caption: Dual-mechanism map showing the scaffold's ability to mimic Adenine in Kinases and Indole in GPCRs.

Experimental Protocols

To validate the activity of 5,6-dimethyl-1H-indazole derivatives, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Use this to confirm direct binding affinity (

-

Sensor Chip Preparation:

-

Immobilize the target protein (Ligand) onto a CM5 sensor chip using standard Amine Coupling (EDC/NHS chemistry).

-

Control: Dedicate Flow Cell 1 as a reference surface (activated/deactivated without protein) to subtract non-specific binding.

-

-

Sample Preparation:

-

Dissolve 5,6-dimethyl-1H-indazole in 100% DMSO to 100 mM (Stock).

-

Dilute into Running Buffer (PBS-P+, 1% DMSO) to generate a concentration series (e.g., 0, 15, 30, 60, 125, 250, 500

M). Note: Maintain constant DMSO concentration (1%) across all samples to prevent solvent bulk effects.

-

-

Injection Cycle:

-

Flow rate: 30

L/min. -

Contact time: 60 seconds (Association).

-

Dissociation time: 120 seconds.

-

-

Data Analysis:

-

Apply "Double Referencing": Subtract Flow Cell 1 signal and the Buffer Blank (0

M) signal. -

Fit the equilibrium response (

) vs. Concentration curve to a steady-state affinity model to determine

-

Protocol B: ATP-Competitive Kinase Inhibition Assay (FRET-based)

Use this to determine inhibitory potency (

-

Reagents:

-

Kinase: Recombinant VEGFR2 (human).

-

Substrate: PolyGT peptide labeled with a fluorophore (e.g., ULight).

-

Tracer: Europium-labeled anti-phosphotyrosine antibody.

-

ATP: at

concentration (critical for competitive inhibitor assessment).

-

-

Assay Setup (384-well plate):

-

Step 1: Add 2.5

L of 5,6-dimethyl-1H-indazole (4x concentration in buffer). Include Staurosporine as a positive control (100% inhibition) and DMSO only as a negative control (0% inhibition). -

Step 2: Add 2.5

L of Kinase solution. Incubate 15 min at RT. -

Step 3: Add 5

L of ATP/Substrate Mix. Incubate 60 min at RT. -

Step 4: Add 10

L of Detection Mix (EDTA + Eu-Antibody) to stop the reaction.

-

-

Readout:

-

Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Excitation: 320 nm | Emission: 665 nm (Acceptor) & 615 nm (Donor).

-

-

Validation Logic:

-

Calculate the Ratio (

). -

If the molecule binds the ATP pocket, phosphorylation decreases, reducing the TR-FRET signal.

-

Constraint: If

shifts significantly when ATP concentration is increased, the mechanism is confirmed as ATP-competitive.

-

References

-

Zhang, M., et al. (2018).[1] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

-

Fishwick, C. W., et al. (2015). "Fragment-based design of 1H-indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFR)." Journal of Medicinal Chemistry.

-

Gaikwad, N., et al. (2015).[2] "Indazole: A privileged scaffold in drug discovery."[3] European Journal of Medicinal Chemistry.

-

World Intellectual Property Organization (WIPO). (2022). "Inhibitors of Mycobacterium Tuberculosis Lipoamide Dehydrogenase." Patent WO2022150574A1.

-

Maurer, M. A., et al. (2024).[4] "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Medicinal Chemistry Letters. [4]

Sources

5,6-Dimethyl-1H-indazole: Technical Monograph & Synthetic Guide

This technical guide provides an in-depth analysis of 5,6-dimethyl-1H-indazole , a privileged bicyclic scaffold in medicinal chemistry. It details physicochemical properties, validated synthesis protocols, reactivity profiles, and structural characterization data, designed for researchers in drug discovery and organic synthesis.

Executive Summary

5,6-Dimethyl-1H-indazole (CAS: 700-99-2) is a fused heterocyclic compound comprising a benzene ring fused to a pyrazole ring, characterized by methyl substitutions at positions 5 and 6.[1][2][3][4] As a bioisostere of indole and purine, it serves as a critical pharmacophore in the development of protein kinase inhibitors (e.g., VEGFR, PDGFR) and anti-inflammatory agents. Its amphoteric nature and tautomeric equilibrium (1H- vs. 2H-) dictate its reactivity and binding modes in biological systems.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models for the specific 5,6-dimethyl isomer.

Table 1: Core Physical & Chemical Properties

| Property | Value / Description | Source / Method |

| IUPAC Name | 5,6-Dimethyl-1H-indazole | Nomenclature |

| CAS Registry Number | 700-99-2 | ChemicalBook [1] |

| Molecular Formula | C₉H₁₀N₂ | Stoichiometry |

| Molecular Weight | 146.19 g/mol | Calculated |

| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |

| Melting Point | 175–176 °C | Experimental [1] |

| Boiling Point | ~300 °C (Predicted at 760 mmHg) | ACD/Labs Model |

| pKa (Acidic) | ~14.7 (NH deprotonation) | Predicted (Indazole base: 13.[1][5][6][7]8) |

| pKa (Basic) | ~1.5–2.0 (N2 protonation) | Predicted (Indazole base: 1.04) |

| LogP | 2.30 | XLogP3 |

| Solubility | Soluble in DMSO, MeOH, EtOH, EtOAc; Sparingly soluble in H₂O | Experimental Obs. |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Structural Analysis |

Structural Characterization (Spectroscopy)

Accurate identification relies on distinguishing the specific regioisomer from its 4,5- or 6,7-dimethyl counterparts.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆, 400 MHz

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| ¹H | 12.80 | br s | 1H | NH -1 | Exchangeable acidic proton. |

| ¹H | 7.95 | s | 1H | H -3 | Deshielded by C=N bond; characteristic indazole singlet. |

| ¹H | 7.52 | s | 1H | H -4 | Para to H-7; shielded relative to H-3 but deshielded by aromatic current. |

| ¹H | 7.28 | s | 1H | H -7 | Ortho to N-1; typically upfield of H-4 due to electron density from N1. |

| ¹H | 2.34 | s | 3H | CH ₃-5 | Methyl group resonance (aromatic). |

| ¹H | 2.30 | s | 3H | CH ₃-6 | Methyl group resonance (aromatic). |

Mass Spectrometry (MS):

-

Method: ESI-MS (Positive Mode)

-

Major Ion: [M+H]⁺ = 147.2 m/z

-

Fragmentation: Loss of N₂ (m/z ~119) is a characteristic pathway for indazoles under high-energy collision.

Synthetic Methodologies

Two primary routes are established: the Jacobson Indazole Synthesis (cyclization of substituted anilines) and the Diazo-Cyclization route. The latter is preferred for scalability and regiocontrol.

Protocol: Modified Diazo-Cyclization from 2,4,5-Trimethylaniline

This method utilizes the intramolecular cyclization of a diazonium intermediate onto an ortho-methyl group.

Reaction Scheme:

-

Precursor: 2,4,5-Trimethylaniline (CAS: 137-17-7).

-

Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH), Hydrochloric Acid (HCl).

-

Mechanism: Diazotization forms the diazonium salt, which undergoes spontaneous internal cyclization (phase-transfer catalysis can enhance yield).

Step-by-Step Procedure

-

Diazotization:

-

Dissolve 2,4,5-trimethylaniline (10.0 mmol) in glacial acetic acid (20 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add NaNO₂ (11.0 mmol) dissolved in minimal water dropwise, maintaining temperature <5 °C. Stir for 30 min.

-

-

Cyclization:

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The diazonium species attacks the ortho-methyl group.

-

Note: In some variations, heating to 60 °C or adding a mild base (NaOAc) facilitates the ring closure.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.[8]

-

Neutralize the residue with saturated NaHCO₃ solution (pH ~8).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 7:3).

-

Yield: Typically 65–75%.

-

Visualization: Synthetic Workflow

Caption: Figure 1. Synthesis of 5,6-dimethyl-1H-indazole via diazotization of 2,4,5-trimethylaniline.

Reactivity & Tautomerism

Understanding the tautomeric equilibrium is vital for predicting alkylation patterns and binding affinity.

Tautomeric Equilibrium

Indazoles exist in dynamic equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.

-

Thermodynamics: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents due to aromatic stability (benzene ring intact).

-

Reactivity: Alkylation under basic conditions (NaH/DMF) typically yields a mixture of N1- and N2-alkylated products, with N1 often predominating due to steric and electronic factors, though N2-alkylation is possible with specific conditions (e.g., Meerwein salts).

Visualization: Tautomerism & Functionalization

Caption: Figure 2. Tautomeric equilibrium and primary reactivity pathways for the indazole scaffold.

Medicinal Chemistry Applications

The 5,6-dimethyl-1H-indazole scaffold acts as a rigid, lipophilic core often functioning as a bioisostere for the adenine ring in ATP-competitive kinase inhibitors.

-

Kinase Inhibition:

-

Mechanism: The N1-H and N2 motif functions as a donor-acceptor pair for hydrogen bonding with the "hinge region" of kinase active sites (e.g., FGFR, VEGFR).

-

Substituent Effect: The 5,6-dimethyl pattern fills hydrophobic pockets (Gatekeeper residues) in the ATP binding site, often enhancing potency compared to the unsubstituted analog.

-

-

Pharmacokinetics:

-

The methyl groups increase lipophilicity (LogP ~2.3), improving membrane permeability and blood-brain barrier (BBB) penetration relative to polar indazoles.

-

Metabolic Stability: Methyl groups at 5/6 positions block metabolic oxidation at these otherwise reactive aromatic sites, potentially extending half-life.

-

Safety & Handling (SDS Summary)

Based on GHS Classifications for Indazole derivatives.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.

-

References

-

PubChem. (2024).[9] Indazole Compound Summary and General Reactivity. National Center for Biotechnology Information. Retrieved from [Link]

- Gaonkar, S. L., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry.

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: NMR Chemical Shifts. University of Wisconsin-Madison.[10] (Basis for spectral prediction).[10][11][12]

Sources

- 1. 5,6-DIMETHYL-1(H)INDAZOLE | 700-99-2 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. echemi.com [echemi.com]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. 5,7-Dimethyl-1H-indazole | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5,6-dimethyl-1H-indazole in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,6-dimethyl-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] As a privileged structure, its derivatives have been investigated for diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] 5,6-dimethyl-1H-indazole, a specific analog within this class, represents a key building block for the synthesis of more complex drug candidates. The strategic placement of methyl groups can significantly influence the molecule's interaction with biological targets and its overall physicochemical properties.[3][4]

A fundamental yet critical parameter in the early stages of drug development is the solubility of a compound. Poor solubility can impede formulation, lead to inaccurate biological assay results, and ultimately cause the failure of promising drug candidates.[2] This guide provides a comprehensive technical overview of the solubility of 5,6-dimethyl-1H-indazole, offering both theoretical insights and practical methodologies for its determination and interpretation. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge to confidently handle this compound in various experimental settings.

Physicochemical Profile of 5,6-dimethyl-1H-indazole

Understanding the inherent physicochemical properties of 5,6-dimethyl-1H-indazole is paramount to predicting and interpreting its solubility behavior. These properties dictate how the molecule interacts with different solvent environments.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₉H₁₀N₂ | [5][6] | Indicates a relatively small molecule with a significant aromatic component. |

| Molecular Weight | 146.19 g/mol | [5][6] | Low molecular weight generally favors solubility. |

| XLogP3-AA | 2.3 | [5] | A positive LogP value suggests a preference for lipophilic (non-polar) environments over aqueous ones, indicating moderate hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [5] | This value suggests moderate polarity, arising from the two nitrogen atoms in the pyrazole ring. |

| Hydrogen Bond Donor Count | 1 | [7] | The N-H group on the pyrazole ring can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 1 | [7] | The lone pair on the second nitrogen atom can act as a hydrogen bond acceptor. |

The structure of 5,6-dimethyl-1H-indazole features a bicyclic aromatic system, which is inherently hydrophobic. The two methyl groups further contribute to this lipophilicity.[3][4] However, the pyrazole portion of the molecule introduces polar characteristics, including the ability to engage in hydrogen bonding. This dual nature—a non-polar carbon framework with a polar, hydrogen-bonding capable region—is the primary determinant of its solubility across a spectrum of organic solvents. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is, therefore, the predominant species.[2][8]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. For 5,6-dimethyl-1H-indazole, we can anticipate its solubility based on the interplay of its structural features with the properties of common organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate 5,6-dimethyl-1H-indazole by forming hydrogen bonds with the N-H and lone pair of the pyrazole ring. Therefore, moderate to good solubility is predicted in these solvents.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors and possess high polarity.[9] They can interact favorably with the N-H group of the indazole and the overall dipole of the molecule, leading to a high likelihood of good solubility.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. While the dimethylated benzene ring of the solute has non-polar character, the polar pyrazole ring will hinder dissolution. Consequently, poor solubility is expected in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as weak hydrogen bond acceptors. They may offer moderate solubility for 5,6-dimethyl-1H-indazole.

Predictive Solubility Summary

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The solvent's ability to both donate and accept hydrogen bonds facilitates interaction with the indazole's N-H and lone pair electrons.[9] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Strong hydrogen bond accepting capabilities and high polarity effectively solvate the polar regions of the molecule.[9] |

| Non-Polar | Hexane, Toluene | Poor | A significant mismatch in polarity between the solvent and the polar pyrazole ring of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | The weak polarity of the solvent offers some compatibility with the overall molecule, but it is not as effective as more polar options. |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for accurate quantitative data. The shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and straightforwardness.[10]

Core Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 5,6-dimethyl-1H-indazole in a selected organic solvent at a specified temperature.

Materials:

-

5,6-dimethyl-1H-indazole (solid)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

Add an excess amount of solid 5,6-dimethyl-1H-indazole to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add approximately 10-20 mg of the compound to 2 mL of the solvent.

-

Precisely record the volume of the solvent added.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium between the dissolved and undissolved compound is reached.[6] The time to reach equilibrium can vary, so it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[10]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period (e.g., 30 minutes) in the temperature-controlled environment to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of 5,6-dimethyl-1H-indazole of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the response (e.g., absorbance or peak area) of the standard solutions on the analytical instrument.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for any dilution factors. This value represents the equilibrium solubility of 5,6-dimethyl-1H-indazole in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 5,7-Dimethyl-1H-indazole | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

The 5,6-Dimethyl-1H-Indazole Scaffold: A Versatile Kinase Inhibitor Platform

Application Notes and Protocols for Researchers in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be readily functionalized to achieve high-affinity and selective interactions with various biological targets.[1] In the realm of oncology and inflammatory diseases, indazole derivatives have emerged as a particularly fruitful class of protein kinase inhibitors.[1][3] Several FDA-approved drugs, including axitinib (VEGFR inhibitor), pazopanib (multi-kinase inhibitor), and niraparib (PARP inhibitor), feature the indazole core, underscoring its clinical significance.[1]

This document focuses on a specific, yet promising, variant of this scaffold: 5,6-dimethyl-1H-indazole . The strategic placement of methyl groups at the 5 and 6 positions of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide vectors for further chemical modification to explore the chemical space around the core. These notes will provide a comprehensive guide for researchers interested in leveraging the 5,6-dimethyl-1H-indazole scaffold for the development of novel kinase inhibitors. We will delve into its synthesis, explore its potential as a kinase inhibitor scaffold, and provide detailed protocols for its evaluation.

Chemical Synthesis of the 5,6-Dimethyl-1H-Indazole Core

While a variety of methods exist for the synthesis of substituted indazoles, a common and effective approach involves the cyclization of an appropriately substituted ortho-aminobenzaldehyde or ortho-aminoketone derivative. For the synthesis of the 5,6-dimethyl-1H-indazole core, a plausible synthetic route starts from a readily available dimethylaniline precursor. The following protocol is a representative method adapted from known indazole syntheses.[2][4]

Protocol 1: Synthesis of 5,6-Dimethyl-1H-indazole

This protocol outlines a two-step synthesis starting from 3,4-dimethylaniline.

Step 1: Synthesis of 2-Amino-4,5-dimethylbenzaldehyde

-

Formylation: To a solution of 3,4-dimethylaniline (1 eq) in an appropriate solvent such as dichloromethane, add a formylating agent like dichloromethyl methyl ether (1.1 eq) at 0 °C under an inert atmosphere.

-

Lewis Acid Catalyst: Slowly add a Lewis acid catalyst, for example, titanium tetrachloride (1.2 eq), while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-amino-4,5-dimethylbenzaldehyde.

Step 2: Cyclization to 5,6-Dimethyl-1H-indazole

-

Hydrazine Reaction: Dissolve 2-amino-4,5-dimethylbenzaldehyde (1 eq) in a suitable solvent like ethanol.

-

Cyclizing Agent: Add hydrazine hydrate (1.5 eq) to the solution.

-

Acid Catalyst: Add a catalytic amount of a mild acid, such as ammonium chloride.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5,6-dimethyl-1H-indazole.

The 5,6-Dimethyl-1H-Indazole Scaffold in Kinase Inhibition: A Landscape of Opportunity

The indazole scaffold is a well-established ATP-competitive kinase inhibitor. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent inhibition. The benzene portion of the indazole ring can be substituted to extend into other pockets of the ATP-binding site, thereby influencing potency and selectivity.

While specific data for the 5,6-dimethyl-1H-indazole scaffold is emerging, the broader indazole class has shown potent inhibitory activity against a range of kinases, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6]

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[7][8]

-

c-Met: A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.[9][10]

-

ASK1 (Apoptosis Signal-regulating Kinase 1): A member of the MAP kinase pathway involved in stress and apoptotic signaling.[11]

The 5,6-dimethyl substitution pattern offers a unique opportunity to explore the structure-activity relationship (SAR) of indazole-based kinase inhibitors. The methyl groups can provide favorable hydrophobic interactions within the kinase active site and can also serve as handles for further chemical elaboration to fine-tune the inhibitor's properties.

Illustrative Kinase Inhibition Pathway

Figure 1: General mechanism of kinase inhibition by an ATP-competitive inhibitor like a 5,6-dimethyl-1H-indazole derivative.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 5,6-dimethyl-1H-indazole scaffold is crucial for optimizing kinase inhibitory activity and selectivity. Based on extensive research on the broader indazole class, the following SAR principles can be postulated for the 5,6-dimethyl variant:

-

N1-Substitution: The N1 position of the indazole ring is a key point for modification. Large, hydrophobic groups at this position can often enhance potency by accessing deeper hydrophobic pockets within the kinase active site.

-

C3-Substitution: The C3 position is another critical site for derivatization. Attaching various aryl or heteroaryl groups at this position can significantly impact the inhibitor's potency and selectivity profile.

-

Other Ring Positions: While the 5 and 6 positions are fixed with methyl groups in this scaffold, modifications at the 4 and 7 positions, if synthetically feasible, could further modulate the inhibitor's properties.

Visualizing SAR Exploration

Figure 2: Key modification points for SAR studies on the 5,6-dimethyl-1H-indazole scaffold.

Experimental Protocols: Evaluating Kinase Inhibitory Activity

Once a library of 5,6-dimethyl-1H-indazole derivatives has been synthesized, the next critical step is to evaluate their kinase inhibitory activity. A standard in vitro kinase inhibition assay is a fundamental tool for this purpose.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay. Specific conditions such as enzyme and substrate concentrations, and buffer components should be optimized for each kinase of interest.[12][13]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Test compounds (5,6-dimethyl-1H-indazole derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and the specific substrate.

-

Initiate Reaction: Add the kinase reaction mixture to each well of the microplate.

-

Start the Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[12]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop Reaction and Detection: Stop the kinase reaction and proceed with the detection method according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[14]

-

Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Profiling

Figure 3: A typical workflow for the discovery and optimization of kinase inhibitors based on the 5,6-dimethyl-1H-indazole scaffold.

Data Presentation: A Hypothetical Example

To illustrate the potential of the 5,6-dimethyl-1H-indazole scaffold, the following table presents hypothetical data for a series of derivatives tested against a panel of kinases.

| Compound ID | R1 (N1-position) | R2 (C3-position) | VEGFR2 IC₅₀ (nM) | Aurora A IC₅₀ (nM) | c-Met IC₅₀ (nM) |

| DM-IND-01 | H | H | >10,000 | >10,000 | >10,000 |

| DM-IND-02 | Phenyl | H | 850 | 1200 | 2500 |

| DM-IND-03 | H | 4-Pyridyl | 560 | 780 | 950 |

| DM-IND-04 | Phenyl | 4-Pyridyl | 25 | 450 | 600 |

| DM-IND-05 | 2,4-difluorophenyl | 4-Pyridyl | 8 | 320 | 450 |

This hypothetical data suggests that substitution at both the N1 and C3 positions is crucial for activity, with a combination of a substituted phenyl group at N1 and a pyridyl group at C3 leading to potent VEGFR2 inhibition.

Conclusion and Future Directions

The 5,6-dimethyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the proven track record of the broader indazole class in targeting a range of kinases make it an attractive platform for drug discovery. Future research should focus on the systematic exploration of the SAR of this scaffold against various kinase targets, leading to the identification of potent and selective inhibitors with therapeutic potential. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to embark on this exciting area of investigation.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchGate.

-

International Journal of Drug Discovery and Medical Research.

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

-

Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed.

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company.

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed.

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI.

-

Cu-Mediated Cyclization to Form 1H-Indazoles.

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI.

-

Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations - Sciforum.

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed.

-

Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs.

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed.

-

Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][15]diazepin-6-one scaffold - NIH.

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - Semantic Scholar.

-

Designofi ndazole derivatives 20-21 as VEGFR inhibitors (green lines... - ResearchGate.

-

Kinase assays | BMG LABTECH.

-

In vitro kinase assay | Protocols.io.

-

aurora kinase inhibitors: Topics by Science.gov.

-

The representative small-molecule c-Met kinase inhibitors. - ResearchGate.

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. ijddmr.org [ijddmr.org]